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Compound of Interest

(4-(1-Hydroxyethyl)phenyl)boronic
Compound Name: d
aci

Cat. No. B151596

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of (4-(1-
Hydroxyethyl)phenyl)boronic acid, a versatile building block in medicinal chemistry and drug
development. This document details the analytical techniques and experimental protocols
required for its characterization, presenting a logical workflow from synthesis to structural
confirmation.

Compound Identity and Properties

(4-(1-Hydroxyethyl)phenyl)boronic acid is an organoboron compound featuring a
phenylboronic acid scaffold substituted with a 1-hydroxyethyl group at the para position.[1] This
substitution enhances its solubility in polar solvents and provides an additional site for chemical
modification.[1]

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b151596?utm_src=pdf-interest
https://www.benchchem.com/product/b151596?utm_src=pdf-body
https://www.benchchem.com/product/b151596?utm_src=pdf-body
https://www.benchchem.com/product/b151596?utm_src=pdf-body
https://application.wiley-vch.de/contents/jc_2002/2007/z700793_s.pdf
https://application.wiley-vch.de/contents/jc_2002/2007/z700793_s.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151596?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Property Value Source
Chemical Formula CsH11BO3 [2]
Molecular Weight 165.98 g/mol [2][3]
CAS Number 518336-20-4 [2]
Appearance White to off-white solid [1]

B Soluble in polar solvents like
Solubility [1]
water and alcohols

Spectroscopic and Analytical Data

The structural confirmation of (4-(1-Hydroxyethyl)phenyl)boronic acid relies on a
combination of spectroscopic techniques. The following tables summarize the expected and
reported data for this compound. Note: Experimentally obtained data for the target molecule is
not readily available in public literature. The data presented below is a combination of predicted
values and data from closely related analogs. Researchers should acquire and interpret their
own data for definitive structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (Proton NMR):
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Chemical Shift (3)

Multiplicity Integration Assignment
ppm
7778 q oH Ar-H (ortho to -
B(OH)z2)
7374 q oH Ar-H (ortho to -
CH(OH)CHs)
~4.9 q 1H -CH(OH)CHs
~25 s 2H -B(OH)2
~1.4 d 3H -CH(OH)CH:s
~5.0 s (broad) 1H -CH(OH)CHs
13C NMR (Carbon-13 NMR):
Chemical Shift (8) ppm Assignment
~145-150 C-B(OH)2
~135 Ar-C (para to -B(OH)z2)
~128 Ar-CH (ortho to -CH(OH)CHs)
~125 Ar-CH (ortho to -B(OH)z2)
~70 -CH(OH)CH:s
~25 -CH(OH)CHs
Infrared (IR) Spectroscopy
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Wavenumber (cm~?)

Intensity

Assignment

O-H stretch (alcohol and

3600-3200 Strong, Broad boronic acid)

~3050 Medium C-H stretch (aromatic)
~2970 Medium C-H stretch (aliphatic)
1610, 1480 Medium C=C stretch (aromatic ring)
~1350 Strong B-O stretch

~1080 Strong C-O stretch

Mass Spectrometry (MS)

m/z Interpretation
166.08 [M]* (Molecular lon)
148.07 [M - H20]*

122.07 [M - C2H4O]*
105.06 [C7HsO]*

Experimental Protocols
Synthesis of (4-(1-Hydroxyethyl)phenyl)boronic acid

A common route for the synthesis of arylboronic acids involves the reaction of a Grignard

reagent with a trialkyl borate followed by hydrolysis. A plausible synthetic route for the title

compound is outlined below.

Starting Material Step 1: Reduction Step 2: Grignard Formation Step 3: Borylation & Hydrolysis
1. B(OMe)s
4-Bromoacetophenone NaBHs, MeOH 1-(4-Bromophenyl)ethanol Mg. THE Grignard Reagent 2.H:0" | (4-(1-Hydroxyethyl)phenyl)boronic acid
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Synthetic pathway for (4-(1-Hydroxyethyl)phenyl)boronic acid.

Protocol:

Reduction of 4-Bromoacetophenone: To a solution of 4-bromoacetophenone in methanol at 0
°C, sodium borohydride is added portion-wise. The reaction is stirred until completion
(monitored by TLC), followed by quenching with water and extraction with an organic solvent.
The organic layer is dried and concentrated to yield 1-(4-bromophenyl)ethanol.

Grignard Reagent Formation: Magnesium turnings are activated in anhydrous
tetrahydrofuran (THF). A solution of 1-(4-bromophenyl)ethanol in anhydrous THF is added
dropwise to initiate the Grignard reaction. The mixture is refluxed to ensure complete
formation of the Grignard reagent.

Borylation and Hydrolysis: The Grignard solution is cooled to -78 °C and trimethyl borate is
added dropwise. The reaction is allowed to warm to room temperature and stirred overnight.
The reaction is then quenched by the slow addition of aqueous acid (e.g., HCI) and stirred
vigorously to hydrolyze the borate ester. The product is extracted, and the organic layers are
washed, dried, and concentrated.

Purification: The crude product can be purified by recrystallization from a suitable solvent
system (e.g., water/ethanol) or by column chromatography on silica gel.

Characterization Protocols

NMR Sample Preparation:

Weigh 5-10 mg of the purified solid.

Dissolve the solid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-
ds, Methanol-d4) in a clean, dry vial.[4]

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean
NMR tube to remove any particulate matter.

Cap the NMR tube and invert several times to ensure a homogenous solution.
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FT-IR Sample Preparation (Thin Film Method):

Dissolve a small amount of the solid sample (approx. 50 mg) in a few drops of a volatile
solvent like acetone or methylene chloride.[5]

Place a drop of the resulting solution onto a clean, dry salt plate (e.g., KBr, NaCl).[5]

Allow the solvent to evaporate completely, leaving a thin, even film of the solid on the plate.

[5]

Mount the plate in the sample holder of the FT-IR spectrometer for analysis.[5]
Mass Spectrometry Sample Preparation (LC-MS):

» Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile)
at a concentration of approximately 1 mg/mL.[6]

 Dilute the stock solution with an appropriate mobile phase (e.g., a mixture of water and
acetonitrile with a small amount of formic acid) to a final concentration suitable for the
instrument's sensitivity (typically in the pg/mL to ng/mL range).[6]

« Filter the final solution through a 0.22 pum syringe filter before injection into the LC-MS
system.

Potential Biological Activity and Signaling Pathway
Involvement

Phenylboronic acid derivatives have been investigated for their roles in various biological
processes, including cancer cell migration.[7] Studies have shown that phenylboronic acids can
inhibit key signaling pathways that regulate actin dynamics and cell motility, such as the Rho
GTPase family (RhoA, Racl, and Cdc42).[7]
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Phenylboronic Acid Derivative

(4-(1-Hydroxyethyl)phenyl)boronic acid
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Inhibition of Rho GTPase signaling by phenylboronic acid derivatives.

This diagram illustrates the potential inhibitory effect of (4-(1-Hydroxyethyl)phenyl)boronic
acid on the RhoA, Racl, and Cdc42 signaling pathways, which are crucial regulators of cell
migration. By inhibiting these GTPases, downstream effectors such as ROCK, PAK, and N-

WASP are not activated, leading to a reduction in cancer cell motility.

Conclusion

The structural elucidation of (4-(1-Hydroxyethyl)phenyl)boronic acid is a critical step in its
application for drug discovery and development. This guide has provided a framework for its
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characterization, including key spectroscopic data, detailed experimental protocols, and a
potential mechanism of biological action. Rigorous application of these analytical techniques
will ensure the unambiguous identification and purity assessment of this important chemical
entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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